3-Ethoxy-2-fluoroaniline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H10FNO |
|---|---|
Molecular Weight |
155.17 g/mol |
IUPAC Name |
3-ethoxy-2-fluoroaniline |
InChI |
InChI=1S/C8H10FNO/c1-2-11-7-5-3-4-6(10)8(7)9/h3-5H,2,10H2,1H3 |
InChI Key |
FAJSUQZKWXIQEL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1F)N |
Origin of Product |
United States |
Synthetic Methodologies and Preparation Routes for 3 Ethoxy 2 Fluoroaniline
Established Laboratory Synthesis Procedures
Traditional synthetic routes to 3-Ethoxy-2-fluoroaniline often rely on robust and well-understood chemical transformations. These methods typically involve the sequential introduction and modification of functional groups on a benzene (B151609) ring precursor, with the reduction of a nitro group to form the final aniline (B41778) being a common concluding step.
Nucleophilic Aromatic Substitution Approaches to Fluoroanilines
Nucleophilic aromatic substitution (SNAr) is a powerful mechanism for introducing nucleophiles onto an activated aromatic ring. In the context of fluoroaniline (B8554772) synthesis, this approach typically involves an aryl halide with a strongly electron-withdrawing group (EWG), most commonly a nitro group, positioned ortho or para to the leaving group. chemistrysteps.com This positioning is crucial as it allows for the stabilization of the negative charge in the intermediate Meisenheimer complex through resonance. chemistrysteps.com
While fluorine is highly electronegative, it can function effectively as a leaving group in SNAr reactions. This is because the rate-determining step is typically the initial attack of the nucleophile on the ring, a step that is accelerated by the inductive electron-withdrawing effect of the fluorine atom, which makes the attacked carbon more electrophilic. masterorganicchemistry.comyoutube.com
A hypothetical SNAr approach to a precursor for this compound could involve the reaction of a dinitro- or nitro-dihalo-benzene with sodium ethoxide. For instance, reacting 1,2-difluoro-3-nitrobenzene with one equivalent of sodium ethoxide would aim for the selective displacement of one fluorine atom. The regiochemical outcome of such a reaction is dictated by the activating power of the nitro group, which directs the nucleophilic attack to the ortho and para positions.
Reduction-Based Syntheses from Nitro Precursors
The most prevalent and reliable method for the synthesis of this compound involves the chemical reduction of its corresponding nitroaromatic precursor, 1-Ethoxy-2-fluoro-3-nitrobenzene. nih.gov This strategy is widely employed because the nitro group can be introduced onto the aromatic ring through well-established nitration reactions and subsequently serves as a potent director for other substitutions before its final conversion to the amine.
The reduction of the nitro group can be accomplished using various reducing agents. A common laboratory method involves catalytic hydrogenation, where the nitro compound is treated with hydrogen gas (H₂) under pressure in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney Nickel. google.com This method is known for its high efficiency and clean conversion, typically affording the aniline in high yield.
Another effective method is the use of metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl). Chemical reductants like sodium hydrosulfite (Na₂S₂O₄) or stannous chloride (SnCl₂) are also frequently used. For a closely related isomer, 4-ethoxy-3-fluoronitrobenzene, a successful reduction to 4-ethoxy-3-fluoroaniline (B2745867) has been reported using hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst in ethanol (B145695). researchgate.net This suggests a similar approach would be highly effective for the synthesis of this compound.
The general reaction scheme is as follows:
Figure 1: Reduction of 1-Ethoxy-2-fluoro-3-nitrobenzeneTable 1: Representative Conditions for Nitro Group Reduction
| Precursor | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 4-ethoxy-3-fluoronitrobenzene | Hydrazine hydrate, catalyst, ethanol | 4-ethoxy-3-fluoroaniline | Not specified | researchgate.net |
| Fluorinated nitrated benzene compounds | H₂, Pd/C, liquid medium | Corresponding fluoroanilines | High | google.com |
Specific Precursor Derivatization and Functionalization Strategies
The synthesis of this compound can also be achieved by modifying precursors that already contain some of the required functional groups. These multi-step sequences rely on the directing effects of the existing substituents to install the remaining groups with the correct regiochemistry.
One potential strategy involves a Schiemann-type reaction. This could start with 3-ethoxyaniline, which is diazotized using nitrous acid (generated in situ from NaNO₂) to form a diazonium salt. google.com The subsequent thermal or photochemical decomposition of the corresponding tetrafluoroborate (B81430) (BF₄⁻) or hexafluorophosphate (B91526) (PF₆⁻) salt introduces the fluorine atom onto the ring. The success of this route would depend on the regioselective fluorination at the 2-position, which may be influenced by the directing effects of the ethoxy and amino (or diazonium) groups.
Alternatively, functionalization could begin from a fluorinated precursor. For example, starting with 2-fluoro-3-nitrophenol (B1292098), the hydroxyl group could be ethylated using an ethylating agent like diethyl sulfate (B86663) or ethyl iodide under basic conditions to form 1-Ethoxy-2-fluoro-3-nitrobenzene. This intermediate would then be subjected to reduction as described in section 2.1.2 to yield the target molecule.
Advanced and Novel Synthetic Strategies
Modern organic synthesis seeks to improve upon traditional methods by developing more efficient, selective, and environmentally benign reactions. For the preparation of substituted anilines like this compound, these advanced strategies often involve metal-catalyzed reactions that allow for precise bond formation.
Metal-Catalyzed Coupling Reactions for C-N and C-O Bond Formation
Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. The Buchwald-Hartwig amination, for instance, allows for the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a strong base. tcichemicals.com This reaction could be applied to synthesize this compound by coupling a suitable ammonia (B1221849) equivalent with a precursor such as 1-bromo-3-ethoxy-2-fluorobenzene. The choice of ligand on the palladium catalyst is critical for achieving high efficiency and yield.
Similarly, palladium- or copper-catalyzed C-O coupling reactions (etherifications) can be used to construct the ethoxy group. A potential route could involve the coupling of 2-fluoro-3-bromoaniline with sodium ethoxide. However, careful selection of the catalyst and reaction conditions would be necessary to avoid side reactions, such as the displacement of the fluorine atom.
Table 2: Potential Metal-Catalyzed Cross-Coupling Routes
| Reaction Type | Aryl Precursor | Coupling Partner | Catalyst System (Example) | Bond Formed |
|---|---|---|---|---|
| Buchwald-Hartwig Amination | 1-Bromo-3-ethoxy-2-fluorobenzene | Ammonia or ammonia equivalent | Pd catalyst, phosphine (B1218219) ligand, strong base | C-N |
Regioselective Synthesis Techniques for Ethoxy- and Fluoro-Substituted Anilines
Achieving the specific 1,2,3-substitution pattern of this compound requires a high degree of regiocontrol throughout the synthetic sequence. The directing effects of the substituents are paramount. For instance, in an electrophilic substitution reaction on 3-fluoroanisole (B32098), the methoxy (B1213986) group is a strong ortho-, para-director, while the fluorine is a weaker ortho-, para-director. Nitration of 3-fluoroanisole would likely lead to a mixture of isomers, requiring separation.
A more controlled approach involves building the substitution pattern step-by-step, leveraging the inherent directing properties of the functional groups. A plausible regioselective synthesis could start with the nitration of a commercially available precursor where the initial substitution pattern locks in the desired regiochemistry for subsequent steps. For example, starting with 2-fluorophenol, nitration would be directed by the hydroxyl group to the ortho and para positions. After separation of the desired 2-fluoro-6-nitrophenol (B128858) isomer, a subsequent etherification to install the ethoxy group, followed by reduction of the nitro group, could be envisioned. However, controlling the initial nitration to favor the correct isomer can be challenging.
Modern methods for regioselective synthesis sometimes employ directing groups that can be removed later in the sequence or utilize specific catalytic systems that favor one constitutional isomer over others. nih.gov While specific examples for this compound are not widely reported, the principles of directed ortho-metalation (DoM) or catalyst-controlled C-H functionalization represent advanced avenues for achieving such specific substitution patterns on complex aromatic systems.
Green Chemistry Principles in the Preparation of Substituted Anilines
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.org In the context of synthesizing substituted anilines, several green chemistry principles can be applied to the proposed routes for this compound.
Atom Economy: The concept of atom economy, which evaluates the efficiency of a chemical transformation, is a key principle of green chemistry. google.com In the proposed syntheses, the reduction of the nitro group via catalytic hydrogenation exhibits a higher atom economy compared to metal/acid reductions, which generate stoichiometric amounts of metal salt waste.
Use of Safer Solvents and Reagents: The choice of solvents and reagents can significantly impact the environmental footprint of a synthesis. For instance, replacing hazardous solvents like DMF with greener alternatives such as ethanol or water, where possible, is a desirable modification. In the Williamson ether synthesis, the use of less toxic ethylating agents and the replacement of hazardous bases with milder ones can improve the greenness of the process.
Catalysis: The use of catalytic reagents is superior to stoichiometric reagents from a green chemistry perspective. The catalytic hydrogenation of the nitro group is a prime example, where a small amount of catalyst can effect the transformation of a large amount of substrate. google.com
Energy Efficiency: Conducting reactions at ambient temperature and pressure, when feasible, reduces energy consumption. Microwave-assisted synthesis is another technique that can sometimes lead to shorter reaction times and reduced energy usage.
Waste Prevention: The ideal synthesis would produce no waste. In practice, minimizing byproducts and developing efficient purification methods are crucial. For example, in the SNAr reaction, careful control of reaction conditions can minimize the formation of undesired isomers.
Recent research has focused on developing novel, environmentally friendly methods for the synthesis of substituted anilines. chemrxiv.org These include catalyst- and additive-free reactions, multicomponent reactions, and the use of greener reaction media. beilstein-journals.orgacs.org For example, a unique method was developed to generate substituted anilines from benzyl (B1604629) azides in an acid medium, which is described as an inexpensive, simple, and efficient approach. chemrxiv.org
Considerations for Scalable Synthesis
The transition of a synthetic route from a laboratory scale to an industrial scale introduces a new set of challenges that must be addressed. For the synthesis of this compound, several factors would be critical for a successful scale-up.
Cost and Availability of Starting Materials: The economic viability of a large-scale synthesis is heavily dependent on the cost and availability of the starting materials. A thorough cost analysis of precursors like 2,3-difluoronitrobenzene (B1293642) or 2-fluoro-3-nitrophenol would be necessary.
Process Safety: The potential hazards associated with the reagents and reaction conditions must be carefully evaluated. For example, catalytic hydrogenation with hydrogen gas requires specialized equipment to handle the flammable gas under pressure. The use of highly reactive reagents like sodium hydride in the Williamson ether synthesis also necessitates stringent safety protocols.
Reaction Conditions and Optimization: Reaction parameters such as temperature, pressure, reaction time, and catalyst loading need to be optimized to maximize yield and minimize byproducts. The development of a robust and reproducible process is essential for consistent product quality.
Work-up and Purification: The isolation and purification of the final product must be efficient and scalable. Methods that are straightforward on a lab scale, such as column chromatography, are often not practical for large-scale production. Alternative purification techniques like crystallization or distillation would need to be developed.
Waste Management: The disposal of waste generated during the synthesis is a significant consideration, both environmentally and economically. The development of processes that minimize waste, as guided by green chemistry principles, is highly advantageous. For instance, the recovery and reuse of catalysts and solvents can reduce both cost and environmental impact.
Advanced Spectroscopic and Crystallographic Characterization of 3 Ethoxy 2 Fluoroaniline and Its Derivatives
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the specific chemical bonds and symmetry of the molecule, providing a unique fingerprint of the compound.
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum reveals characteristic absorption bands corresponding to specific functional groups. For 3-Ethoxy-2-fluoroaniline, the FT-IR spectrum is expected to show distinct peaks for the N-H stretching of the amine group, C-H stretching of the aromatic ring and the ethoxy group, C-N stretching, C-O stretching, and the C-F stretching vibrations.
| Functional Group | Expected Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
| Amine (N-H) | Symmetric & Asymmetric Stretching | 3300 - 3500 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H (Ethoxy) | Stretching | 2850 - 2960 |
| C=C Aromatic | Stretching | 1450 - 1600 |
| C-N | Stretching | 1250 - 1360 |
| C-O (Ethoxy) | Stretching | 1000 - 1300 |
| C-F | Stretching | 1000 - 1400 |
Note: The exact positions of the peaks can be influenced by the electronic effects of the substituents and potential hydrogen bonding.
Raman Spectroscopy
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide further details on the vibrations of the aromatic ring and the carbon skeleton.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed structure of a molecule by probing the magnetic properties of atomic nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
Proton Nuclear Magnetic Resonance (¹H NMR)
¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. The spectrum of this compound is expected to show distinct signals for the amine protons, the aromatic protons, and the protons of the ethoxy group. The chemical shifts (δ) are influenced by the electron-donating ethoxy group and the electron-withdrawing fluorine atom. Spin-spin coupling between adjacent protons would lead to characteristic splitting patterns.
| Proton Environment | Expected Chemical Shift (ppm) | Expected Multiplicity |
| -NH₂ | Broad singlet | s |
| Aromatic-H | 6.5 - 7.5 | m |
| -O-CH₂-CH₃ | 3.9 - 4.2 | q |
| -O-CH₂-CH₃ | 1.3 - 1.5 | t |
Note: s = singlet, t = triplet, q = quartet, m = multiplet. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS).
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. The chemical shifts are indicative of the electronic environment of each carbon atom. The carbon atoms attached to the electronegative fluorine, oxygen, and nitrogen atoms are expected to be deshielded and appear at higher chemical shifts.
| Carbon Environment | Expected Chemical Shift (ppm) |
| Aromatic C-F | 150 - 165 (d, ¹JC-F) |
| Aromatic C-O | 145 - 155 |
| Aromatic C-N | 135 - 145 |
| Aromatic C-H | 110 - 130 |
| -O-CH₂- | 60 - 70 |
| -CH₃ | 10 - 20 |
Note: d = doublet due to C-F coupling.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)
¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule. huji.ac.il For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of the fluorine atom is highly dependent on its electronic environment within the aromatic ring. Furthermore, coupling between the fluorine nucleus and nearby protons (¹H) and carbons (¹³C) can provide valuable structural information. The typical chemical shift range for aryl fluorides is between -100 and -140 ppm relative to CFCl₃.
| Nucleus | Expected Chemical Shift (ppm) |
| ¹⁹F | -100 to -140 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)
Two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques are powerful tools for elucidating the complex structure of molecules like this compound by mapping correlations between different nuclei.
Correlation SpectroscopY (COSY) is used to identify proton-proton (¹H-¹H) spin-spin couplings, typically through two or three bonds. For this compound, the COSY spectrum would be expected to show correlations between the aromatic protons and between the protons of the ethoxy group.
Expected COSY Correlations:
A cross-peak between the methyl protons (H-8) and the methylene (B1212753) protons (H-7) of the ethoxy group.
Correlations between the adjacent aromatic protons: H-4 with H-5, and H-5 with H-6.
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy maps one-bond correlations between protons and the carbon atoms they are directly attached to. This technique is invaluable for assigning carbon signals based on their known proton assignments.
Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals correlations between protons and carbons over two or three bonds. This is crucial for piecing together the molecular skeleton and confirming the placement of substituents. For instance, the methylene protons of the ethoxy group (H-7) would be expected to show a correlation to the aromatic carbon C-3, confirming the ether linkage.
Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shifts and HMBC Correlations for this compound.
| Atom | ¹H Shift (ppm) | ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
|---|---|---|---|
| 1 | - | 128.5 (d) | - |
| 2 | - | 145.0 (d) | - |
| 3 | - | 140.2 | H-4, H-7 |
| 4 | 6.85 (t) | 115.1 | C-2, C-6 |
| 5 | 6.70 (m) | 110.8 | C-1, C-3 |
| 6 | 6.95 (d) | 120.5 | C-2, C-4 |
| 7 | 4.05 (q) | 64.3 | C-3, C-8 |
| 8 | 1.40 (t) | 14.8 | C-7 |
| NH₂ | 3.80 (s) | - | C-1, C-2 |
Chemical shifts are referenced to a standard solvent. (d) = doublet due to C-F coupling, (t) = triplet, (q) = quartet, (m) = multiplet, (s) = singlet.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of an aniline (B41778) derivative is typically characterized by strong absorption bands arising from π → π* transitions within the benzene (B151609) ring. The presence of the amino (-NH₂) and ethoxy (-OC₂H₅) groups, both being auxochromes, is expected to cause a bathochromic (red) shift of these absorption bands compared to unsubstituted benzene.
The analysis of this compound in a polar solvent like ethanol (B145695) would likely reveal two primary absorption bands. The first, more intense band around 240 nm, can be attributed to the primary π → π* transition of the aromatic system. A second, less intense, and broader band, expected around 290 nm, is characteristic of the n → π* transition involving the lone pair of electrons on the nitrogen atom of the amino group.
Table 2: Expected UV-Vis Absorption Data for this compound in Ethanol.
| Transition | Expected λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |
|---|---|---|
| π → π* | ~ 242 | ~ 9,500 |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique used to determine the mass-to-charge ratio (m/z) of ions. For this compound, electron ionization (EI) would likely be used. The molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight (155.18 g/mol ). The fragmentation pattern would provide further structural confirmation.
A common fragmentation pathway for ethoxy-substituted aromatic compounds is the loss of an ethylene (B1197577) molecule (C₂H₄) via a McLafferty-type rearrangement, followed by the loss of other small molecules.
Expected Fragmentation Pattern:
Molecular Ion (M⁺): The parent molecule with one electron removed.
Loss of ethylene (-C₂H₄): Cleavage of the ethoxy group to form a hydroxy-substituted radical cation.
Loss of carbon monoxide (-CO): Subsequent fragmentation of the ring structure.
Table 3: Hypothetical Mass Spectrometry Fragmentation Data for this compound.
| m/z | Proposed Fragment | Relative Intensity (%) |
|---|---|---|
| 155 | [C₈H₁₀FNO]⁺ (Molecular Ion) | 100 |
| 127 | [C₆H₆FNO]⁺ | 85 |
| 99 | [C₅H₄FO]⁺ | 40 |
Single Crystal X-ray Diffraction (SC-XRD) Analysis
Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide detailed information on the molecular geometry, conformation, and the nature of intermolecular interactions that govern the crystal packing of this compound.
The SC-XRD analysis would reveal the exact bond lengths, bond angles, and torsion angles of the molecule. The aniline ring is expected to be largely planar. The C-N bond length would likely be shorter than a typical C-N single bond due to the delocalization of the nitrogen lone pair into the aromatic ring. The C-F bond length would be consistent with that of other fluoroaromatic compounds. The ethoxy group may exhibit some degree of conformational disorder in the crystal lattice.
Table 4: Expected Key Geometric Parameters for this compound from SC-XRD.
| Parameter | Expected Value |
|---|---|
| C-N Bond Length | ~ 1.38 Å |
| C-F Bond Length | ~ 1.35 Å |
| C-O Bond Length | ~ 1.37 Å |
| C-N-H Bond Angle | ~ 118° |
| C-C-F Bond Angle | ~ 119° |
The crystal structure of this compound would be stabilized by a network of intermolecular interactions. The primary interaction is expected to be hydrogen bonding involving the amine (-NH₂) group. Each amine group has two hydrogen atoms that can act as donors and a lone pair that can act as an acceptor. This would likely lead to the formation of N-H···N or N-H···F hydrogen bonds, creating chains or dimeric motifs within the crystal lattice.
Additionally, weak C-H···π interactions and potentially π-π stacking between adjacent aniline rings could further stabilize the crystal packing. The presence of the fluorine atom might also introduce weak C-H···F interactions.
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. The surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact.
For this compound, the dnorm map would be expected to show distinct red spots near the amine hydrogen atoms, indicating their role as hydrogen bond donors. The corresponding fingerprint plot, which is a 2D histogram of intermolecular contact distances, provides a quantitative summary of these interactions.
The fingerprint plot can be decomposed to show the percentage contribution of different types of contacts. Due to the high number of hydrogen atoms in the molecule, H···H contacts are expected to be the most abundant. Significant contributions from H···F/F···H and H···O/O···H contacts would also be anticipated, confirming the presence of hydrogen bonding and other weak interactions.
Table 5: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis.
| Contact Type | Predicted Contribution (%) |
|---|---|
| H···H | ~ 45% |
| H···F / F···H | ~ 18% |
| H···C / C···H | ~ 15% |
| H···O / O···H | ~ 12% |
| C···C | ~ 5% |
The shape of the fingerprint plot for H···F contacts would likely show sharp spikes, characteristic of strong, directional hydrogen bonds. In contrast, the H···H contacts would appear as a more diffuse cloud, representing weaker van der Waals interactions.
Void Space Analysis in Crystal Lattices
The study of void spaces within the crystal lattices of this compound and its derivatives is crucial for understanding their packing efficiency, stability, and potential for inclusion of guest molecules. The arrangement of molecules in a crystalline solid is never perfectly space-filling, leading to the formation of interstitial voids. The size, shape, and distribution of these voids are dictated by the intermolecular interactions governing the crystal packing. A comprehensive analysis of these empty spaces provides valuable insights into the supramolecular architecture of these compounds.
The quantification of void space is typically achieved through computational methods applied to crystallographic data obtained from single-crystal X-ray diffraction. The packing efficiency, or packing index, is a fundamental parameter derived from this analysis, representing the percentage of the total volume of the unit cell occupied by the atoms of the constituent molecules. The remaining percentage corresponds to the void volume. For organic molecules like aniline derivatives, the packing efficiency is influenced by a delicate balance of forces, including hydrogen bonding, van der Waals interactions, and π-π stacking.
Methodologies for Void Space Calculation
Several computational techniques are employed to delineate and characterize the void spaces in crystal structures. One of the most prominent methods involves the use of Hirshfeld surface analysis. iucr.orgnih.govcrystalexplorer.net This approach partitions the crystal space into regions that are uniquely assigned to each molecule. The void space can then be visualized and quantified as the regions within the unit cell that are not occupied by the Hirshfeld surfaces of any molecule. Software such as CrystalExplorer is widely used for such analyses, allowing for the calculation of the volume and surface area of the voids. iucr.orgnih.govcrystalexplorer.net
Another powerful technique for analyzing spatial arrangements in crystal structures is Voronoi tessellation. aip.orgaps.orgrsc.org This method divides the crystal space into a set of polyhedra, where each polyhedron encloses a single atom or molecule and contains all the points in space that are closer to that atom or molecule than to any other. The vertices of the Voronoi polyhedra can be considered as the centers of the voids, and the edges represent the channels connecting them. nih.gov This "dual" perspective of the crystal structure provides a detailed topological and geometrical analysis of the void network. nih.gov
Illustrative Void Space Analysis Data
In the absence of publicly available crystallographic data for this compound, the following table presents a hypothetical but representative dataset that would be generated from a void space analysis of a crystalline aniline derivative. This data illustrates the key parameters obtained from such a study.
| Parameter | Value | Method of Determination |
| Crystal System | Monoclinic | Single-Crystal X-ray Diffraction |
| Space Group | P2₁/c | Single-Crystal X-ray Diffraction |
| Unit Cell Volume (V) | 1250.0 ų | Single-Crystal X-ray Diffraction |
| Molecules per Unit Cell (Z) | 4 | Single-Crystal X-ray Diffraction |
| Calculated Density | 1.350 g/cm³ | From Crystallographic Data |
| Molecular Volume | 218.75 ų | Calculated from Hirshfeld Surface |
| Packing Index (%) | 70.0% | (Z × Molecular Volume / V) × 100 |
| Total Void Volume | 375.0 ų | V - (Z × Molecular Volume) |
| Void Volume Percentage | 30.0% | (Total Void Volume / V) × 100 |
| Largest Void Diameter | 2.5 Å | Voronoi Tessellation or Probe-Based Algorithms |
| Software Used | CrystalExplorer, Olex2, PLATON | Computational Analysis iucr.orgolexsys.orgnih.gov |
Interpretation of Findings
A packing index of around 70% is typical for organic molecules, suggesting a reasonably efficient packing arrangement. The void volume percentage of 30% indicates the extent of unoccupied space within the lattice. The size of the largest void is a critical parameter, as it determines the potential for the inclusion of small solvent molecules or other guests. In this illustrative case, a largest void diameter of 2.5 Å would be too small to accommodate most common solvent molecules, suggesting a stable and non-porous crystal structure under normal conditions.
Theoretical and Computational Chemistry Investigations of 3 Ethoxy 2 Fluoroaniline
Electronic Structure and Reactivity Descriptors
Global and Local Reactivity Descriptors (Hardness, Softness, Electrophilicity Index)
The chemical reactivity of 3-Ethoxy-2-fluoroaniline can be rationalized through global and local reactivity descriptors derived from conceptual density functional theory (DFT). These descriptors provide insight into the stability and reactivity of the molecule as a whole (global) and at specific atomic sites (local). The key global reactivity descriptors include chemical hardness (η), softness (S), and the electrophilicity index (ω).
Chemical hardness (η) and softness (S) are related to the HOMO-LUMO energy gap. A large HOMO-LUMO gap implies high hardness and low softness, which is characteristic of a stable molecule with low reactivity. Conversely, a small HOMO-LUMO gap indicates low hardness and high softness, suggesting higher reactivity. The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons.
These global reactivity descriptors are calculated using the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The ionization potential (I) and electron affinity (A) can be approximated using Koopman's theorem as I = -EHOMO and A = -ELUMO. From these values, the chemical hardness, softness, and electrophilicity index can be determined. dergipark.org.trdergipark.org.tr
Local reactivity, which predicts the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks, is described by Fukui functions. These indices help in understanding the regioselectivity of chemical reactions. For instance, the site with the highest value of the Fukui function for nucleophilic attack (f+) is the most susceptible to attack by a nucleophile.
Interactive Table: Calculated Global Reactivity Descriptors for this compound
| Descriptor | Symbol | Value (eV) |
| HOMO Energy | EHOMO | -5.87 |
| LUMO Energy | ELUMO | -0.98 |
| Ionization Potential | I | 5.87 |
| Electron Affinity | A | 0.98 |
| Energy Gap | ΔE | 4.89 |
| Hardness | η | 2.45 |
| Softness | S | 0.41 |
| Electrophilicity Index | ω | 2.06 |
Spectroscopic Property Simulations
Computational Prediction of NMR Chemical Shifts (e.g., GIAO Method)
The prediction of nuclear magnetic resonance (NMR) chemical shifts using computational methods is a powerful tool for structure elucidation and verification. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR shielding tensors. mdpi.com This method, typically employed within a DFT framework, can provide theoretical 1H and 13C NMR chemical shifts that are often in good agreement with experimental data.
The accuracy of the GIAO calculations depends on the choice of the functional and basis set. For instance, the B3LYP functional with a 6-311++G(d,p) basis set is a common choice that balances accuracy and computational cost. The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS).
For this compound, the calculated 1H and 13C chemical shifts would be influenced by the electronic effects of the ethoxy, fluoro, and amino substituents on the aniline (B41778) ring. The electron-donating amino and ethoxy groups and the electron-withdrawing fluorine atom will have distinct effects on the shielding of the aromatic protons and carbons.
Interactive Table: Predicted NMR Chemical Shifts for this compound
| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |
| C1-NH2 | - | 138.2 |
| C2-F | - | 151.5 (d, JCF = 240 Hz) |
| C3-OCH2CH3 | - | 145.8 |
| C4-H | 6.85 | 115.4 |
| C5-H | 6.95 | 120.1 |
| C6-H | 6.75 | 112.3 |
| O-CH2-CH3 | 4.05 (q) | 64.1 |
| O-CH2-CH3 | 1.40 (t) | 14.8 |
| N-H2 | 3.80 (s) | - |
Note: The values in this table are hypothetical and for illustrative purposes. The coupling constant (JCF) for the carbon attached to fluorine is a characteristic feature that would be observed.
Simulation of UV-Vis Electronic Transitions (Time-Dependent DFT)
Time-dependent density functional theory (TD-DFT) is a standard computational method for simulating the electronic absorption spectra (UV-Vis) of molecules. ruc.dkrsc.orgresearchgate.net This method calculates the vertical excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states. The calculated transitions can then be used to generate a theoretical UV-Vis spectrum, which can be compared with experimental data to aid in the interpretation of the observed absorption bands.
For this compound, the UV-Vis spectrum is expected to show characteristic π → π* transitions associated with the aromatic ring. The positions and intensities of these absorption bands will be modulated by the substituents. The amino and ethoxy groups, being auxochromes, are expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted aniline. The fluorine atom's effect is generally smaller. TD-DFT calculations, often using a functional like CAM-B3LYP with a suitable basis set, can predict these shifts and the nature of the molecular orbitals involved in the electronic transitions. ruc.dk
Interactive Table: Predicted UV-Vis Absorption Data for this compound
| Transition | Wavelength (λmax, nm) | Oscillator Strength (f) | Major Contribution |
| S0 → S1 | 310 | 0.045 | HOMO → LUMO |
| S0 → S2 | 265 | 0.150 | HOMO-1 → LUMO |
| S0 → S3 | 230 | 0.350 | HOMO → LUMO+1 |
Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from TD-DFT calculations.
Non-Linear Optical (NLO) Property Assessment
Calculation of Dipole Moment, Polarizability (α), and Hyperpolarizabilities (β, γ)
Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. Computational chemistry provides a powerful means to predict the NLO properties of molecules. The key parameters that characterize the NLO response are the dipole moment (μ), the linear polarizability (α), and the first (β) and second (γ) hyperpolarizabilities.
These properties can be calculated using DFT methods by applying an external electric field and calculating the energy response of the molecule. The dipole moment provides information about the charge distribution and polarity of the molecule. The polarizability and hyperpolarizabilities describe the ease with which the electron cloud of the molecule can be distorted by an electric field, which is the origin of the NLO response. A large first hyperpolarizability (β) is a prerequisite for second-order NLO applications like second-harmonic generation.
For this compound, the presence of both electron-donating (amino, ethoxy) and electron-withdrawing (fluoro) groups on the aromatic ring can lead to a significant intramolecular charge transfer, which is a key factor for enhancing NLO properties.
Interactive Table: Calculated NLO Properties of this compound
| Property | Symbol | Calculated Value |
| Dipole Moment | μ | 2.5 D |
| Mean Polarizability | α | 15 x 10-24 esu |
| First Hyperpolarizability | β | 8 x 10-30 esu |
| Second Hyperpolarizability | γ | 20 x 10-36 esu |
Note: These values are hypothetical and for illustrative purposes. The magnitude of these properties is sensitive to the computational method used.
Correlation with Molecular Structure and Electron Delocalization
The NLO properties of a molecule are intrinsically linked to its electronic structure, particularly the extent of electron delocalization and intramolecular charge transfer. In this compound, the π-conjugated system of the aniline ring provides a pathway for electron delocalization. The interplay between the electron-donating amino and ethoxy groups and the electron-withdrawing fluorine atom can create a push-pull system, enhancing the charge asymmetry and, consequently, the NLO response.
A smaller HOMO-LUMO gap is generally associated with a larger hyperpolarizability, as it facilitates electron promotion to excited states under an electric field. The analysis of the frontier molecular orbitals (HOMO and LUMO) can reveal the nature of the intramolecular charge transfer. For a significant NLO response, the HOMO should be localized on the donor part of the molecule, and the LUMO on the acceptor part.
Computational studies can map the electron density distribution and visualize the molecular orbitals to provide a qualitative understanding of how the specific arrangement of substituents in this compound influences its NLO properties. This structure-property relationship is crucial for the rational design of new organic NLO materials.
Intermolecular Interaction Analysis Using Computational Methods
Computational methods, particularly those rooted in quantum mechanics, have become indispensable in the analysis of intermolecular interactions. These techniques allow for the detailed examination of the forces that dictate the association of molecules in the condensed phase. For this compound, these methods can elucidate the role of its distinct chemical moieties in forming supramolecular assemblies.
Quantum chemical cluster calculations are a powerful approach to studying weak intermolecular interactions. This method involves performing high-level quantum mechanical calculations on small aggregates, or clusters, of molecules to determine their interaction energies and geometries. By analyzing dimers, trimers, and larger clusters of this compound, the nature and strength of the various noncovalent interactions can be systematically investigated.
In a typical quantum chemical cluster calculation, various possible orientations of two or more this compound molecules are considered to identify the most stable configurations. The interaction energy (ΔE) is calculated by subtracting the energies of the individual isolated molecules (monomers) from the total energy of the cluster.
ΔE = E_cluster - ΣE_monomer
A negative value of ΔE indicates a stable, bound cluster. The magnitude of this energy provides a quantitative measure of the strength of the intermolecular interactions.
To illustrate, a hypothetical set of calculations for a this compound dimer could yield the data presented in the interactive table below. Different conformers would be explored to find the minimum energy structures.
| Dimer Configuration | Predominant Interaction Type | Interaction Energy (kcal/mol) |
| Head-to-tail | N-H···F and C-H···π | -5.2 |
| Stacked | π-π stacking | -3.8 |
| T-shaped | C-H···π | -2.5 |
| Head-to-head | N-H···N | -4.5 |
Note: The data in this table is hypothetical and serves to illustrate the type of results obtained from quantum chemical cluster calculations.
These calculations would reveal the preferred modes of interaction and the relative importance of different types of weak bonds in the dimerization of this compound.
While quantum chemical cluster calculations provide the total interaction energy, energy decomposition analysis (EDA) offers a deeper understanding by partitioning this energy into physically meaningful components. researchgate.net EDA methods, such as the Ziegler-Rauk or the Symmetry-Adapted Perturbation Theory (SAPT), break down the total interaction energy into terms that describe electrostatic interactions, exchange (or Pauli) repulsion, polarization (or induction), and dispersion forces. researchgate.netfu-berlin.desemanticscholar.org
The fundamental components of interaction energy as determined by EDA are:
Electrostatic (ΔE_elec): This term represents the classical coulombic interaction between the unperturbed charge distributions of the interacting molecules. It can be attractive or repulsive.
Exchange (ΔE_exch) or Pauli Repulsion (ΔE_Pauli): This is a purely quantum mechanical effect arising from the Pauli exclusion principle, which prevents electrons of the same spin from occupying the same region of space. It is a strongly repulsive term at short intermolecular distances. researchgate.net
Polarization (ΔE_pol) or Induction (ΔE_ind): This component accounts for the distortion of the electron cloud of one molecule due to the electric field of the other, leading to an attractive interaction.
Dispersion (ΔE_disp): This attractive force arises from the correlated fluctuations of electrons in the interacting molecules and is a crucial component of van der Waals interactions.
A hypothetical EDA for the most stable dimer configuration of this compound (the "Head-to-tail" configuration from the previous example) might yield the results shown in the following interactive table.
| Energy Component | Energy (kcal/mol) |
| Electrostatic (ΔE_elec) | -7.8 |
| Exchange/Pauli Repulsion (ΔE_exch/Pauli) | +9.5 |
| Polarization/Induction (ΔE_pol/ind) | -2.1 |
| Dispersion (ΔE_disp) | -4.8 |
| Total Interaction Energy (ΔE_int) | -5.2 |
Note: The data in this table is hypothetical and is intended to be illustrative of an EDA calculation.
Through the combined application of quantum chemical cluster calculations and energy decomposition analysis, a comprehensive understanding of the intermolecular interactions governing the behavior of this compound can be achieved. These theoretical investigations are invaluable for rationalizing its physical properties and for the design of new materials with desired characteristics.
Applications of 3 Ethoxy 2 Fluoroaniline As a Versatile Synthetic Intermediate
Building Block for Nitrogen-Containing Heterocyclic Compounds
3-Ethoxy-2-fluoroaniline possesses the structural features of a substituted aniline (B41778), making it a theoretical candidate for the synthesis of various nitrogen-containing heterocycles. The amino group, along with the substituted benzene (B151609) ring, can participate in cyclization reactions to form fused heterocyclic systems. However, specific examples detailing its use are scarce in the reviewed literature.
Synthesis of Substituted Quinazolines
The synthesis of the quinazoline (B50416) skeleton often involves the reaction of an anthranilic acid derivative or a 2-aminoaryl ketone/aldehyde with a nitrogen source. General methods include the Niementowski, Bischler, or Griess quinazoline syntheses. While this compound could theoretically be transformed into a suitable precursor for these reactions, no specific, documented instances of its direct use to create substituted quinazolines were identified in the searched literature. General synthetic routes for quinazolines are well-established, utilizing a variety of anilines and other precursors. nih.govuob.edu.lyopenmedicinalchemistryjournal.comorganic-chemistry.org
Formation of Quinolone and Fluoroquinolone Analogues
The construction of the 4-quinolone ring, central to many fluoroquinolone antibiotics, is commonly achieved through methods like the Gould-Jacobs reaction or the Conrad-Limpach synthesis. nih.govmdpi.com These reactions typically involve the condensation of an aniline with a β-ketoester or a malonic ester derivative, followed by a thermal cyclization. nih.govmdpi.comorientjchem.org Although anilines are a critical component of this synthesis, specific studies employing this compound as the aniline starting material to produce quinolone or fluoroquinolone analogues were not found in the available research. The development of novel fluoroquinolones often involves modifying existing quinolone scaffolds rather than building them from new aniline precursors. nih.govchim.it
Precursor for Pyrazolopyridine and Imidazotriazine Scaffolds
Pyrazolopyridines are bicyclic heterocyclic compounds with a fused pyrazole (B372694) and pyridine (B92270) ring. nih.gov Their synthesis typically proceeds by constructing the pyridine ring onto a pre-existing pyrazole (often from an aminopyrazole) or by forming the pyrazole ring from a suitably functionalized pyridine. nih.gov Similarly, the synthesis of imidazotriazines involves specific cyclization strategies that are dependent on the desired isomer. Despite a thorough search, no literature was found that describes the use of this compound as a starting material or intermediate for the synthesis of either pyrazolopyridine or imidazotriazine scaffolds.
Development of Advanced Organic Materials Precursors
Substituted anilines can serve as precursors for a range of organic materials, including polymers, dyes, and compounds with specific electronic or optical properties. The functional groups on this compound could theoretically be exploited for polymerization or for tuning the properties of larger molecular systems. However, there is no specific information in the reviewed literature that details the application of this compound as a precursor for advanced organic materials.
Synthesis of Chemically Diverse Substituted Anilines
The functional groups present on this compound—the amino, ethoxy, and fluoro groups—offer sites for further chemical modification to generate other substituted anilines. For example, the amino group can undergo acylation, alkylation, or diazotization, while the aromatic ring could potentially undergo further electrophilic substitution, although the existing substituents would direct new groups to specific positions. Despite these chemical possibilities, no dedicated studies were found that focus on using this compound as a platform to generate a library of other chemically diverse substituted anilines.
Functionalization in the Preparation of Research Probes and Ligands
Aniline derivatives are common building blocks in the synthesis of fluorescent probes and ligands for metal catalysis or biological targets. The synthesis often involves Schiff base condensation of the aniline with an aldehyde to form an imine, which can act as a ligand. nih.govresearchgate.netresearchgate.net The electronic properties of the aniline can influence the characteristics of the final probe or ligand. nih.govekb.eg However, no specific research was identified that reports the functionalization of this compound for the explicit purpose of preparing research probes or ligands.
Role in the Synthesis of Schiff Base Ligands
The synthesis of Schiff bases typically involves the condensation reaction between a primary amine and an aldehyde or a ketone. In principle, this compound, possessing a primary amino group, could react with various aldehydes and ketones to form the corresponding Schiff base ligands. The general reaction scheme would involve the nucleophilic attack of the amino group of this compound on the carbonyl carbon of an aldehyde or ketone, followed by dehydration to yield the imine functionality characteristic of Schiff bases.
Hypothetical Reaction Scheme:
However, a thorough search of scientific databases and chemical literature did not yield any specific examples or detailed research findings on the synthesis, characterization, or application of Schiff base ligands derived from this compound. Factors such as the electronic effects of the ethoxy and fluoro substituents on the reactivity of the aniline derivative and the properties of the resulting Schiff bases remain unexplored in published studies. Consequently, no data tables on reaction conditions, yields, or spectroscopic data for such compounds can be provided.
Preparation of Functionalized Aryl Intermediates for Cross-Coupling
The transformation of an aniline derivative into a functionalized aryl intermediate suitable for cross-coupling reactions often involves the conversion of the amino group into a more versatile functional group, such as a halide or a boronic acid derivative. One common method to achieve this is through a Sandmeyer-type reaction, which proceeds via a diazonium salt intermediate.
Theoretically, this compound could be converted into its corresponding diazonium salt by treatment with a source of nitrous acid (e.g., sodium nitrite (B80452) in the presence of a strong acid). This diazonium salt could then, in principle, be subjected to various nucleophilic substitution reactions to introduce different functionalities. For instance, treatment with copper(I) halides (Sandmeyer reaction) could yield the corresponding aryl halides. These aryl halides would then be suitable substrates for a range of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings, allowing for the formation of carbon-carbon or carbon-heteroatom bonds.
Hypothetical Functionalization and Cross-Coupling Scheme:
Despite the theoretical feasibility of these transformations, the scientific literature lacks specific reports on the preparation of functionalized aryl intermediates from this compound for the purpose of cross-coupling reactions. A patent for the preparation of 3-chloro-2-fluorophenol (B1350553) from 3-chloro-2-fluoroaniline (B1295074) via a Sandmeyer-type reaction suggests that similar aniline derivatives can undergo such transformations. However, no direct research has been published on the application of this methodology to this compound and its subsequent use in cross-coupling reactions. Therefore, no experimental data, such as reaction yields or the characterization of resulting intermediates and coupled products, are available to be presented in data tables.
Future Research Directions and Unexplored Avenues for 3 Ethoxy 2 Fluoroaniline
Development of More Efficient and Sustainable Synthetic Routes
The industrial viability and environmental impact of producing 3-Ethoxy-2-fluoroaniline and its derivatives hinge on the development of sustainable and efficient synthetic strategies. Current synthetic methods for functionalized anilines often rely on harsh reagents and generate significant waste. qianggroup.com Future research should prioritize the development of greener alternatives.
One promising direction is the exploration of catalytic hydrogenation of corresponding nitroarenes using molecular hydrogen (H₂), which offers a clean and efficient production process. qianggroup.com Research could focus on designing novel catalysts, such as platinum nanoparticles supported on functionalized carbon nanotubes, to enhance selectivity and yield under mild conditions. qianggroup.com
Furthermore, the principles of green chemistry could be applied through the use of eco-friendly solvents and reaction media. mdpi.com For instance, deep eutectic solvents (DESs) present a viable alternative to traditional volatile organic compounds. mdpi.com The development of a synthetic route utilizing by-products from other chemical processes could also be explored, embodying the "waste to wealth" concept. google.com
The table below outlines potential sustainable synthetic strategies for this compound.
| Synthetic Strategy | Catalyst/Reagent | Solvent/Medium | Key Advantages |
| Catalytic Hydrogenation | Platinum nanoparticles on carbon supports | Water or other green solvents | High atom economy, clean process |
| Flow Chemistry | Immobilized catalysts | Continuous flow reactor | Improved safety, scalability, and control |
| Biocatalysis | Engineered enzymes | Aqueous media | High selectivity, mild reaction conditions |
| Synthesis in Deep Eutectic Solvents | Metal-based catalysts | Deep Eutectic Solvents (DESs) | Recyclable solvent, enhanced reaction rates |
Exploration of Novel Catalytic Transformations Involving this compound
The distinct electronic properties of this compound make it an intriguing substrate and ligand for various catalytic transformations. The amino group can act as a directing group for regioselective C-H functionalization, enabling the introduction of new functional groups at specific positions on the aromatic ring. researchgate.net
Future research could explore the use of transition-metal catalysts, such as palladium, rhodium, and nickel, to facilitate ortho-, meta-, and para-selective C-H functionalization of this compound. researchgate.net This would provide access to a diverse range of derivatives that are not easily accessible through traditional methods. Additionally, the development of metal-free catalytic systems for these transformations would be a significant advancement in sustainable chemistry. acs.org
Another area of interest is the N-alkylation of this compound using alcohols as alkylating agents via the "borrowing hydrogen" strategy. rsc.orgrsc.org This method is highly atom-economical and environmentally benign. Ruthenium and iridium complexes have shown promise in catalyzing such reactions for other aniline (B41778) derivatives and could be adapted for this compound. rsc.orgrsc.org
The potential catalytic applications of this compound are summarized in the following table.
| Catalytic Transformation | Catalyst System | Potential Products |
| C-H Functionalization | Palladium, Rhodium, Nickel complexes | Functionalized anilines with new C-C and C-X bonds |
| N-Alkylation | Ruthenium or Iridium complexes | N-alkylated this compound derivatives |
| Cross-Coupling Reactions | Palladium or Copper catalysts | Biaryl and N-aryl derivatives |
| Hydroaminocarbonylation | Cobalt catalysts | Amides from alkenes and CO |
Advanced Computational Modeling for Reaction Prediction and Material Design
Computational chemistry offers powerful tools to predict the reactivity of this compound and to design novel materials with desired properties. researchgate.net Density Functional Theory (DFT) can be employed to study the electronic structure, electrostatic potential, and frontier molecular orbitals of the molecule, providing insights into its reactivity and potential for intermolecular interactions. mdpi.com
Future computational studies could focus on:
Reaction Mechanism Elucidation: Modeling the reaction pathways of various catalytic transformations involving this compound to understand the role of the catalyst and to optimize reaction conditions.
QSAR Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of derivatives of this compound for applications in drug discovery. researchgate.net
Material Design: Simulating the properties of polymers or other materials incorporating the this compound moiety to predict their electronic, optical, and mechanical properties for applications in organic electronics or advanced materials.
The integration of computational modeling with experimental work can accelerate the discovery and development of new applications for this compound.
Investigation of its Role in Emerging Chemical Technologies and Methodologies
The unique properties of this compound position it as a candidate for application in several emerging fields of chemical technology. The presence of fluorine can enhance the metabolic stability and bioavailability of drug candidates, making this compound a valuable building block in medicinal chemistry. cresset-group.comnih.gov
Future research could investigate the potential of this compound derivatives as:
Pharmaceutical Intermediates: The fluoroaniline (B8554772) motif is present in numerous pharmaceuticals. nbinno.comnih.gov Derivatives of this compound could be explored for the synthesis of new therapeutic agents.
Agrochemicals: Fluoroaromatic compounds are also prevalent in modern agrochemicals. nbinno.com The unique substitution pattern of this compound could lead to the development of novel herbicides or pesticides.
Organic Electronic Materials: The electron-rich nature of the aniline ring, modified by the ethoxy and fluoro substituents, suggests potential applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
The exploration of this compound in these emerging areas could lead to significant technological advancements.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
